4-Nitrophenyl beta-D-Fucopyranoside

Descripción general

Descripción

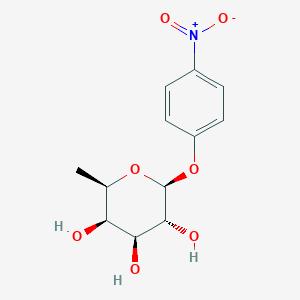

4-Nitrophenyl beta-D-Fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a chromogenic substrate in biochemical assays to study the specificity and kinetic parameters of glycosidases, particularly beta-galactosidase .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl beta-D-Fucopyranoside is the enzyme β-D-Fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interactions, and the development of cancer .

Mode of Action

This compound acts as a substrate for β-D-Fucosidase . The enzyme cleaves the glycosidic bond in the compound, leading to the release of fucose and 4-nitrophenol .

Biochemical Pathways

The cleavage of this compound by β-D-Fucosidase is part of the broader fucose metabolism pathway . The released fucose can be further metabolized or incorporated into glycoconjugates, while 4-nitrophenol is typically excreted .

Pharmacokinetics

Its metabolism primarily involves enzymatic cleavage by β-D-Fucosidase .

Result of Action

The cleavage of this compound by β-D-Fucosidase results in the release of fucose and 4-nitrophenol . The latter is a yellow compound, which allows the reaction to be easily monitored . This property makes this compound useful as a chromogenic substrate in biochemical assays .

Action Environment

The action of this compound is influenced by factors such as pH, temperature, and the presence of other substances that can interact with β-D-Fucosidase . Optimal conditions for β-D-Fucosidase activity will enhance the cleavage of this compound .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl beta-D-Fucopyranoside has been used as a chromogenic substrate to study substrate specificity and kinetic parameters of β-galactosidase . When cleaved by the enzyme, it generates a yellow precipitate .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by the enzyme β-D-Fucosidase. This reaction results in the release of a yellow product, indicating the presence and activity of the enzyme .

Temporal Effects in Laboratory Settings

It is known to be soluble in ethanol and is typically stored at -20°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl beta-D-Fucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable fucose donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium methoxide . The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Common solvents used in industrial synthesis include ethanol and methanol, and the product is typically purified by recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl beta-D-Fucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, resulting in the release of 4-nitrophenol and D-fucose.

Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions, and the phenolic group can undergo oxidation.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases such as beta-galactosidase.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Hydrolysis: 4-nitrophenol and D-fucose.

Reduction: 4-aminophenyl beta-D-fucopyranoside.

Oxidation: Various oxidized derivatives of the phenolic group.

Aplicaciones Científicas De Investigación

4-Nitrophenyl beta-D-Fucopyranoside is widely used in scientific research, particularly in the following fields:

Comparación Con Compuestos Similares

4-Nitrophenyl beta-D-Fucopyranoside can be compared with other nitrophenyl glycosides, such as:

4-Nitrophenyl beta-D-Glucopyranoside: Used as a substrate for beta-glucosidase.

4-Nitrophenyl beta-D-Galactopyranoside: Used as a substrate for beta-galactosidase.

4-Nitrophenyl alpha-L-Fucopyranoside: Used as a substrate for alpha-fucosidase.

The uniqueness of this compound lies in its specificity for beta-fucosidase, making it a valuable tool for studying this particular enzyme .

Actividad Biológica

4-Nitrophenyl beta-D-Fucopyranoside (4-NFuc) is a synthetic glycoside that serves primarily as a substrate for the enzyme β-D-fucosidase. Its biological activity is significant in various biochemical assays, particularly in studies related to carbohydrate metabolism and enzyme kinetics. This article explores the biological activity of 4-NFuc, including its mechanism of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₂H₁₅N₀₇

- Molecular Weight : 285.25 g/mol

- Melting Point : 191-192°C

- Density : 1.503 g/cm³

- Solubility : Soluble in ethanol and other organic solvents

4-NFuc acts as a chromogenic substrate for β-D-fucosidase, an enzyme that catalyzes the hydrolysis of fucosides. The cleavage of 4-NFuc by this enzyme results in the release of fucose and 4-nitrophenol, which can be quantitatively measured due to the yellow color of the latter, making it useful for assessing enzyme activity in various biological contexts .

Enzymatic Reaction

The reaction can be summarized as follows:

Applications in Research

4-NFuc is widely used in biochemical research for:

- Enzyme Kinetics : It helps determine the activity and specificity of β-D-fucosidase and related glycosidases.

- Carbohydrate Metabolism Studies : It aids in understanding fucose metabolism pathways.

- Diagnostic Assays : The compound can serve as a chromogenic substrate for various assays in microbiology and biochemistry.

Study on Enzyme Specificity

A study highlighted that β-glucosidase from Agrobacterium tumefaciens exhibited moderate hydrolytic activity on 4-NFuc, demonstrating its utility in evaluating enzyme specificity . This study provided insights into the substrate preferences of different glycosidases.

Chromogenic Assays

In a laboratory setting, researchers utilized 4-NFuc to assess β-D-fucosidase activity across different conditions. The results indicated that factors such as pH and temperature significantly influenced enzyme activity, with optimal conditions leading to enhanced cleavage rates .

Comparison with Similar Compounds

4-NFuc can be compared with other nitrophenyl glycosides based on their substrate specificity:

| Compound | Target Enzyme | Notes |

|---|---|---|

| 4-Nitrophenyl beta-D-Glucopyranoside | β-Glucosidase | Commonly used for glucosidase assays |

| 4-Nitrophenyl beta-D-Galactopyranoside | β-Galactosidase | Used for studying galactose metabolism |

| 4-Nitrophenyl alpha-L-Fucopyranoside | α-Fucosidase | Specific for α-fucosidase activity |

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILIDCGSXCGACV-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370002 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-39-7 | |

| Record name | 4-Nitrophenyl beta-D-Fucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.